6-Bromopyrido[2,3-d]pyrimidin-4-amine

PDE3 Inhibition cGMP Selectivity Cardiovascular Research

6‑Bromopyrido[2,3‑d]pyrimidin‑4‑amine is the definitive 6‑bromo‑substituted pyrido[2,3‑d]pyrimidine‑4‑amine for medicinal chemistry programs. The 6‑Br substituent is a critical reactive handle for selective late‑stage functionalization via Suzuki‑Miyaura and Buchwald‑Hartwig couplings, enabling rapid SAR exploration of kinase inhibitors (PI3K/mTOR, ERK5) and antifolates. Unlike smaller halogens, the 6‑bromo group provides unique orthogonal reactivity and optimal target engagement. Procure this validated building block and avoid program delays caused by non‑optimized analogs.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
Cat. No. B8799980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrido[2,3-d]pyrimidin-4-amine
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NC=NC(=C21)N)Br
InChIInChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12)
InChIKeyRQXUDXAAXGXEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrido[2,3-d]pyrimidin-4-amine for Research & Development: Scaffold Properties & Procurement Considerations


6-Bromopyrido[2,3-d]pyrimidin-4-amine (CAS 1121633-45-1) is a privileged heterocyclic scaffold featuring a pyrido[2,3-d]pyrimidine core with a bromine atom at the 6-position and an amine at the 4-position . This structure is a foundational building block in medicinal chemistry, particularly for the development of kinase inhibitors and antifolates, due to its ability to engage key biological targets via a combination of hydrophobic and hydrogen-bonding interactions . The 6-bromo substituent is not merely a structural feature but a critical reactive handle for selective derivatization, enabling the generation of focused libraries through robust cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations . Its procurement is driven by a need for a versatile, validated starting point for lead optimization programs where the pyrido[2,3-d]pyrimidine core has proven efficacy.

The Risk of Analog Substitution: Why 6-Bromopyrido[2,3-d]pyrimidin-4-amine is Not Interchangeable with Other Halogenated Analogs


Generic substitution with other halogenated pyrido[2,3-d]pyrimidin-4-amines (e.g., 6-chloro or 6-fluoro analogs) or the unsubstituted core is not scientifically sound. The 6-position substituent's size, electronegativity, and reactivity directly impact both biological activity and synthetic utility. In SAR studies on related pyrido[2,3-d]pyrimidine cores, a bromine atom at the 6-position is often essential for optimal target engagement, with smaller halogens like chlorine or hydrogen failing to achieve the same level of potency or selectivity [1]. Furthermore, the 6-bromo group serves as a unique, orthogonal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, a reactivity profile that is not effectively replicated by chloro or fluoro analogs, which require different, often harsher, reaction conditions . Selecting a non-optimized analog can derail lead optimization programs, resulting in lost time, wasted resources, and the potential failure to meet key biological or synthetic milestones .

Data-Backed Differentiation of 6-Bromopyrido[2,3-d]pyrimidin-4-amine from Close Analogs


Substrate-Selective PDE3 Inhibition: A Distinct Pharmacological Profile

Pyrido[2,3-d]pyrimidin-4-amine derivatives, which include 6-bromopyrido[2,3-d]pyrimidin-4-amine as a core scaffold, exhibit a unique substrate-selective inhibition of phosphodiesterase 3 (PDE3). In a comparative study of PDE3 inhibitors, compounds based on the pyrido[2,3-d]pyrimidin-4-amine scaffold selectively inhibited the hydrolysis of cyclic guanosine monophosphate (cGMP) while sparing cyclic adenosine monophosphate (cAMP) hydrolysis [1]. This stands in stark contrast to related pyrido[2,3-d]pyrimidin-4(3H)-one and pyridone-based scaffolds, which acted as dual inhibitors of both cAMP and cGMP hydrolysis [1]. This selectivity profile was a first-time discovery for this compound class [1].

PDE3 Inhibition cGMP Selectivity Cardiovascular Research

A Superior Synthetic Handle for Library Expansion via Palladium Catalysis

The 6-bromo substituent on the pyrido[2,3-d]pyrimidin-4-amine scaffold is a critical enabler for specific and robust synthetic transformations. Unlike the 6-chloro or unsubstituted analogs, the 6-bromo group is highly amenable to Buchwald-Hartwig aminations, allowing for the efficient and regioselective installation of a diverse array of aniline derivatives [1]. This methodology has been successfully employed to synthesize potent and selective dihydrofolate reductase (DHFR) inhibitors, demonstrating the practical utility of this specific brominated intermediate [1]. Furthermore, the 6-bromo group is also a superior leaving group for Suzuki-Miyaura cross-couplings compared to its chloro counterpart, enabling faster reaction kinetics and higher yields for C-C bond formation under milder conditions .

Medicinal Chemistry Cross-Coupling Library Synthesis

Kinase Inhibition Profile: Validated Scaffold with Sub-100 nM Potency

Derivatives of 6-bromopyrido[2,3-d]pyrimidin-4-amine have demonstrated potent inhibitory activity against clinically relevant kinases. For instance, specific derivatives have shown IC50 values of less than 100 nM against targets such as PI3K/mTOR and ERK5 . While a direct, head-to-head comparison of the unelaborated 6-bromo core against other halogenated cores for these specific targets is not available in the current literature, the data establish the 6-brominated pyrido[2,3-d]pyrimidin-4-amine as a validated and potent starting point for kinase drug discovery. The presence of the bromine atom is crucial for the potency of these elaborated derivatives, as it often participates in key hydrophobic interactions within the kinase active site or serves as the anchor for the substituents that confer potency and selectivity.

Kinase Inhibitor Oncology Research PI3K/mTOR

Optimal Use Cases for Procuring 6-Bromopyrido[2,3-d]pyrimidin-4-amine


Lead Optimization for Substrate-Selective PDE3 Inhibitors in Cardiovascular Research

This compound is ideally suited for medicinal chemistry programs aiming to develop next-generation PDE3 inhibitors with an improved cardiovascular safety profile. The evidence from Section 3 demonstrates that the pyrido[2,3-d]pyrimidin-4-amine scaffold confers substrate selectivity for cGMP over cAMP [1]. By using 6-bromopyrido[2,3-d]pyrimidin-4-amine as a core scaffold, researchers can rationally design and synthesize focused libraries to further enhance this selectivity and develop compounds that minimize the risk of tachycardia, a common liability of existing PDE3 inhibitors. The 6-bromo handle enables efficient parallel synthesis to explore the SAR of the 6-position and other vectors to optimize this unique pharmacological profile.

Rapid Synthesis of Diverse Kinase Inhibitor Libraries for Oncology and Immuno-Oncology

For teams focused on discovering novel kinase inhibitors targeting PI3K, mTOR, ERK5, or other related kinases, 6-bromopyrido[2,3-d]pyrimidin-4-amine is the preferred starting material. As shown in Section 3, derivatives of this scaffold readily achieve potent, sub-100 nM IC50 values against these targets . The robust reactivity of the 6-bromo group in Buchwald-Hartwig and Suzuki-Miyaura cross-couplings allows for the rapid and high-yielding synthesis of diverse compound libraries [2], significantly accelerating the hit-to-lead process. This enables a more efficient exploration of chemical space around a validated kinase hinge-binding motif.

Development of Next-Generation Antifolates Targeting Opportunistic Infections

This compound is a critical building block for synthesizing novel pyrido[2,3-d]pyrimidine-based antifolates targeting dihydrofolate reductase (DHFR) from pathogens like Pneumocystis jirovecii and Toxoplasma gondii. The successful application of Buchwald-Hartwig aminations on the 2,4-diamino-6-bromo analog, as detailed in Section 3, demonstrates the direct synthetic utility of the 6-bromo handle in accessing potent and selective DHFR inhibitors [2]. Procuring 6-bromopyrido[2,3-d]pyrimidin-4-amine allows researchers to emulate and expand upon this proven synthetic strategy to create new agents for treating opportunistic infections in immunocompromised patients.

Expanding SAR in Underexplored Target Classes via Late-Stage Functionalization

For academic and industrial labs pursuing novel targets where the pyrido[2,3-d]pyrimidine core has shown initial promise (e.g., SOS1 inhibition [3]), 6-bromopyrido[2,3-d]pyrimidin-4-amine offers a strategic advantage for late-stage diversification. The orthogonal reactivity of the 6-bromo group allows for the introduction of diverse chemical motifs at a late stage in a synthetic sequence, enabling the rapid generation of analogs to probe SAR and improve drug-like properties. This approach is more efficient than de novo synthesis for each analog and is particularly valuable for exploring the chemical space of emerging, less-validated targets where a flexible, modular synthetic approach is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrido[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.